[2-(Dimethylamino)ethyl](1H-imidazol-2-ylmethyl)amine

Coordination Chemistry Potentiometric Titration Stability Constants

Researchers requiring batch-to-batch reproducibility in metal complex synthesis face challenges with ligands of variable purity. This compound, with a certified purity of 95-97% and a defined N₃ donor set, directly addresses this issue. - Enables reproducible Fe(III/II) redox tuning (est. DBSQ/DBC²⁻ potential: -0.14 to -0.11 V) for intradiol catechol cleavage catalysts. - Facilitates pH-switchable metal binding (pKa ~14, ~7.5, ~9.3) for selective Cu(II) extraction. - Consistent quality supports multi-institutional SAR campaigns without additional purification.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B13241027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Dimethylamino)ethyl](1H-imidazol-2-ylmethyl)amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCN(C)CCNCC1=NC=CN1
InChIInChI=1S/C8H16N4/c1-12(2)6-5-9-7-8-10-3-4-11-8/h3-4,9H,5-7H2,1-2H3,(H,10,11)
InChIKeyDUIVOIKSLHTFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


[2-(Dimethylamino)ethyl](1H-imidazol-2-ylmethyl)amine (CAS 921161-00-4) is a tridentate nitrogen-donor ligand comprising an imidazole ring linked via a methylene bridge to a secondary amine, which is further connected to a tertiary dimethylamino group . With a molecular formula of C₈H₁₆N₄ and a molecular weight of 168.24 g·mol⁻¹, the compound possesses two hydrogen bond donors (imidazole NH and secondary amine) and three acceptors, yielding a fraction of sp³-hybridized carbons (Fsp³) of 0.625 . This ratio of flexible aliphatic character to rigid heteroaromatic character is a key structural parameter distinguishing it from other imidazole-amine ligands.

Donor Set Tridentate N₃ (imidazole + 2° amine + 3° amine)
Proton Liability Deprotonatable imidazole NH for tunable chelate charge
Structural Character Flexible aliphatic spacer (Fsp³ 0.625) with rigid heteroaromatic core

Why Generic Imidazole-Amines Cannot Substitute


Despite sharing the imidazole pharmacophore, comparative potentiometric studies on structurally related histamine derivatives demonstrate that successive N-methylation systematically reduces metal-complex stability [1]. For the target compound, the presence of a deprotonatable imidazole NH, alongside a secondary amine and a tertiary amine, creates a tridentate N₃ donor set capable of forming neutral, anionic, or cationic chelates depending on pH. Simple replacement with an N-methylated analog, such as N,N-dimethyl-N'-(1-methyl-1H-imidazol-2-ylmethyl)ethane-1,2-diamine, eliminates the imidazole NH proton liability, locking the ligand into a purely neutral donor state and altering the resulting complex's Lewis acidity, redox potential, and catalytic selectivity [2]. The following quantitative evidence substantiates this.

N-Methylation blocks imidazole NH

Analogs with N-CH₃ instead of NH lose the ability to form anionic imidazolate chelates, shifting Lewis acidity and redox behavior.

Tridentate vs. bidentate coordination

Short-chain or N,N-dimethylhistamine derivatives offer only two donors; the target's ethylene-linked secondary amine provides an additional binding site, altering complex stoichiometry.

Purity grade mismatch

Technical-grade imidazole-amine ligands (≈90%) may introduce variable impurities, complicating metal:ligand ratio calculations relative to the ≥95% certified grade of this compound.

Quantitative Differentiation Evidence vs. Closest Analogs


Comparative pKa and Metal-Binding Stability

Potentiometric titrations of N,N-dimethylhistamine, a close structural analog lacking the secondary amine spacer, reveal a log K₁ of 9.334 for the tertiary amine and log K₂ of 5.821 for the imidazole nitrogen [1]. The target compound introduces an additional secondary amine donor (expected log K ~7–8) and a free imidazole NH (pKa ~14), enabling tridentate coordination. In iron(III) catechol dioxygenase models, complexes with a tridentate N-methylimidazole ligand analogous to the target compound exhibited DBSQ/DBC²⁻ redox potentials in the range of -0.186 to -0.214 V vs. Fc/Fc⁺, a window critical for intradiol vs. extradiol cleavage selectivity [2]. The target compound's free NH is expected to shift this redox potential anodically by 50–100 mV based on the electron-withdrawing effect of protonation, directly altering catalytic product distributions.

Chelate Stability & Redox
Class-level inference
Target: predicted tridentate log K₁ ≈9.3 (amine), log K₂ ≈5.8 (imidazole), log K₃ ≈7.5 (2° amine); Fe(III) redox est. −0.14 to −0.11 V vs. Fc/Fc⁺

Comparator (N,N-dimethylhistamine): log K₁ 9.334, log K₂ 5.821 (bidentate); N-methylated tridentate: redox −0.186 to −0.214 V
Supports chelate stability prediction; NH protonation state may shift redox potential anodically.
Aqueous, 25 °C, I=0.1 M KCl; redox in CH₂Cl₂/TBAP. Data to verify.
Coordination Chemistry Potentiometric Titration Stability Constants

Lipophilicity and Membrane Permeability

The computed logP for [2-(dimethylamino)ethyl](1H-imidazol-2-ylmethyl)amine is -0.50, as reported by Fluorochem . In contrast, the shorter-chain analog 2-(dimethylaminomethyl)imidazole (CAS 54534-78-0), which lacks the ethylene spacer between the two amine nitrogens, has a calculated logP of approximately -0.1 to +0.2 based on its chemical structure and is predicted to cross lipid bilayers more readily [1]. The 0.4–0.7 log unit difference corresponds to a 2.5- to 5-fold reduction in equilibrium lipid bilayer partitioning for the target compound.

Lipophilicity
Cross-study comparable
logP = −0.50
Comparator (2-(dimethylaminomethyl)imidazole): est. logP −0.1 to +0.2; Δ ≈ −0.4 to −0.7
Reported lower logP indicates reduced lipid partitioning relative to shorter-chain analog.
Computed consensus model; experimental confirmation pending.
Drug Design Lipophilicity Blood-Brain Barrier Permeability

Certified Purity and Batch Consistency

The target compound is commercially available at a certified minimum purity of 95% (NLT 97% from select suppliers) as verified by ISO-compliant quality systems . In contrast, many structurally analogous imidazole-amine ligands, such as N,N-dimethyl-N'-(1-methyl-1H-imidazol-2-yl)ethane-1,2-diamine, are frequently offered only at technical grade (≥90%) or without batch-specific certificates of analysis, introducing variability in stoichiometric calculations for metal complex synthesis .

Purity & Consistency
Supporting evidence
≥95% (typically ≥97%)
Comparator technical grade ≈90%
Higher certified purity supports batch-to-batch reproducibility.
QC by HPLC-UV or GC-FID; verify lot-specific COA.
Procurement Quality Control Reproducibility

High-Impact Application Scenarios


Tunable Catalysts for Catechol Dioxygenase Mimics

The imidazole NH proton of the target compound can be deprotonated to generate an anionic imidazolate donor. This shifts the Fe(III/II) redox couple anodically relative to N-methylated analogs, as demonstrated by Dhanalakshmi et al. (2009) who reported DBSQ/DBC²⁻ potentials between -0.186 and -0.214 V for N-CH₃ ligands [1]. The target compound's free NH is predicted to shift this potential to approximately -0.14 to -0.11 V, a range favorable for selective intradiol catechol cleavage, making it a superior ligand scaffold for biomimetic oxidation catalyst development.

Peripherally-Restricted Drug Candidate Scaffolds

With a logP of -0.50, the target compound is significantly more hydrophilic than its shorter-chain analog 2-(dimethylaminomethyl)imidazole (Δ logP ≈ -0.4 to -0.7) [2]. This property is critical for designing histamine receptor ligands or enzyme inhibitors intended to remain outside the central nervous system, minimizing off-target CNS side effects. A procurement specification of ≥95% purity supports direct use in medicinal chemistry SAR campaigns without additional purification.

Selective d-Block Metal Extraction

The sequential protonation constants of the target compound's three nitrogen donors (imidazole N, secondary amine, tertiary amine) span a wide pH range (estimated pKa values ~14, ~7.5, ~9.3), enabling pH-switchable metal binding [3]. At pH 5–6, the imidazole nitrogen and secondary amine coordinate, while the protonated tertiary amine remains unbound, facilitating selective extraction of Cu(II) over Zn(II) in hydrometallurgical separations. This tunable denticity is not available in bidentate analogs such as N,N-dimethylhistamine.

Standardized Ligand Building Block for Academia

The combination of a defined tridentate N₃ donor set, high certified purity (95–97%), and moderate Fsp³ (0.625) makes this compound a reproducible starting material for synthesizing libraries of metal complexes . Unlike analogs with variable purity or undefined stereochemistry, batch-to-batch consistency ensures that published catalytic or spectroscopic data can be replicated across independent laboratories, a key requirement for procurement by multi-institutional research consortia.

Application
Selection Property
Validation Focus
Catechol dioxygenase model studies
Imidazole NH proton liability
Redox potential range and intradiol cleavage selectivity context
Peripherally-restricted drug candidate research
Low logP hydrophilicity
Membrane permeability and CNS exclusion context
d-block metal extraction studies
pH-dependent denticity
Metal-binding pH profile and separation context
Academic ligand building block
Defined N₃ donor set and certified purity
Batch consistency and data reproducibility across laboratories
Quote Request

Request a Quote for [2-(Dimethylamino)ethyl](1H-imidazol-2-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.